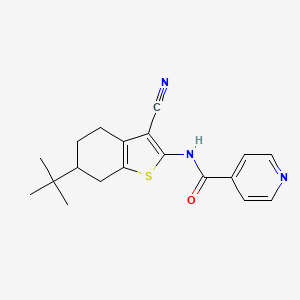

![molecular formula C14H15N3O4S B4926443 ethyl 4-{[(2-amino-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl)carbonyl]amino}benzoate](/img/structure/B4926443.png)

ethyl 4-{[(2-amino-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl)carbonyl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 4-{[(2-amino-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl)carbonyl]amino}benzoate” is a chemical compound with the molecular formula C14H15N3O4S . It has an average mass of 321.352 Da and a monoisotopic mass of 321.078339 Da . This compound is part of a class of molecules that have shown interesting biological properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one . Acylation of the amino-ester with chloroacetyl chloride in DCM and Et3N afforded the acylated ester .Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,3-thiazin ring, which is a six-membered heterocyclic ring containing four carbon atoms, one nitrogen atom, and one sulfur atom . This ring is fused to a benzoate group, which is a benzene ring attached to a carboxylate ester group .Chemical Reactions Analysis

While specific chemical reactions involving “ethyl 4-{[(2-amino-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl)carbonyl]amino}benzoate” are not available, similar compounds have been involved in various chemical reactions. For instance, the amino-ester was cyclized to benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one, which was reacted with some alkylating agents leading to alkylation at nitrogen .Applications De Recherche Scientifique

Antiviral Research

This compound shows promise in antiviral research due to its structural similarity to other indole derivatives that have demonstrated antiviral properties . For instance, indole-based scaffolds are known to inhibit influenza A and Coxsackie B4 virus, suggesting potential utility in designing new antiviral agents .

Cancer Therapy

The thiazine and indole moieties present in the compound are often found in molecules with anticancer activities . Research into similar structures has shown efficacy against various cancer cell lines, indicating that this compound could be a candidate for developing novel oncology therapeutics .

Agricultural Chemicals

Compounds with the indole and thiazine structures have been explored for their antimicrobial properties, which can be leveraged in agriculture to protect crops from bacterial and fungal diseases . This compound could be synthesized into pesticides or fungicides to enhance crop yield and resistance.

Pharmaceutical Development

The diverse biological activities of indole derivatives, including anti-inflammatory, antidiabetic, and antimalarial effects, make them valuable in pharmaceutical development . This compound could serve as a lead structure for the synthesis of new drugs with improved efficacy and reduced side effects.

Environmental Science

In environmental science, the compound’s potential antibacterial properties could be utilized in the bioremediation processes to treat contaminated water or soil, helping to break down harmful pathogens and reduce environmental pollution .

Industrial Applications

The chemical structure of this compound suggests it could be used in the synthesis of functional materials, such as dyes or catalysts, which are integral to various industrial processes . Its potential utility in creating new materials with specific properties could lead to advancements in manufacturing and technology.

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit substantial antiviral activity .

Mode of Action

For instance, the replacement of glutamic acid part of Pemetrexed with simple primary amines has significantly enhanced the antiviral activity .

Biochemical Pathways

Similar compounds have been reported to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Similar compounds have been reported to exhibit substantial antiviral activity , suggesting that this compound may also have antiviral effects.

Propriétés

IUPAC Name |

ethyl 4-[(2-amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c1-2-21-13(20)8-3-5-9(6-4-8)16-12(19)10-7-11(18)17-14(15)22-10/h3-6,10H,2,7H2,1H3,(H,16,19)(H2,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMJBHPQPAUJRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-{[(2-amino-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl)carbonyl]amino}benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

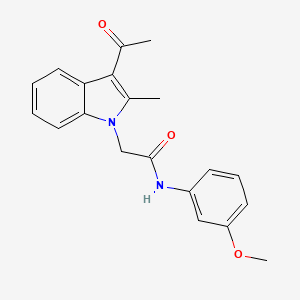

![N,N'-1,6-hexanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4926362.png)

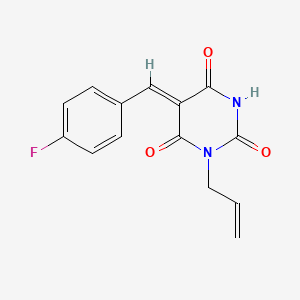

![2-chloro-N-({[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4926365.png)

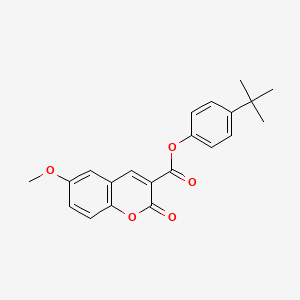

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B4926397.png)

![3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4926399.png)

![3-[4-(4-morpholinylcarbonyl)-3-(4-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4926404.png)

![1-[2-(3-fluorophenyl)ethyl]-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4926422.png)

![(2,1,3-benzothiadiazol-5-ylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B4926448.png)

![diethyl {[(2-chlorobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B4926455.png)

![2-[(2-methylbenzoyl)amino]-N-propyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4926463.png)

![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4926477.png)